2,2'-(Propane-2,2-diyl)dithiophene
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Overview
Description
2,2’-(Propane-2,2-diyl)dithiophene is an organic compound that belongs to the class of dithiophenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-2,2-diyl)dithiophene typically involves the Corey–Fuchs reaction followed by coupling reactions. The Corey–Fuchs reaction is used to convert aldehydes to terminal alkynes, which are then coupled with thiophene derivatives to form the desired dithiophene compound .
Industrial Production Methods
While specific industrial production methods for 2,2’-(Propane-2,2-diyl)dithiophene are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Propane-2,2-diyl)dithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or iodine can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene rings .
Scientific Research Applications
2,2’-(Propane-2,2-diyl)dithiophene has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Photovoltaics: It serves as a building block for the synthesis of organic photovoltaic materials, contributing to the development of efficient solar cells.
Sensing: The compound’s unique electronic properties make it suitable for use in chemical sensors for detecting various analytes.
Fluorescent Probes: It is used in the design of fluorescent probes for biological imaging and detection of explosives
Mechanism of Action
The mechanism by which 2,2’-(Propane-2,2-diyl)dithiophene exerts its effects is primarily related to its electronic properties. The compound can participate in π-conjugation, which enhances its ability to conduct electricity and interact with light. This π-conjugation allows the compound to act as an efficient charge carrier in electronic devices and as a light-absorbing material in photovoltaic applications .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler dithiophene derivative with similar electronic properties but lacking the propane-2,2-diyl group.
Thieno[3,2-b]thiophene: Another sulfur-containing heterocycle with enhanced electronic properties due to its fused ring structure.
Uniqueness
2,2’-(Propane-2,2-diyl)dithiophene is unique due to the presence of the propane-2,2-diyl group, which can influence its electronic properties and reactivity. This structural feature can enhance the compound’s stability and its ability to participate in π-conjugation, making it a valuable building block for advanced materials in organic electronics and photovoltaics .
Properties
CAS No. |
2455-64-3 |
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Molecular Formula |
C11H12S2 |
Molecular Weight |
208.3 g/mol |
IUPAC Name |
2-(2-thiophen-2-ylpropan-2-yl)thiophene |
InChI |
InChI=1S/C11H12S2/c1-11(2,9-5-3-7-12-9)10-6-4-8-13-10/h3-8H,1-2H3 |
InChI Key |
GLBZUEUNJBRBHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CS1)C2=CC=CS2 |
Origin of Product |
United States |
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